Cas no 2680701-10-2 (tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate)

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2680701-10-2
- tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
- EN300-28262907
-
- インチ: 1S/C12H12F2N2O2/c1-12(2,3)18-11(17)16-10-5-7(13)4-9(14)8(10)6-15-16/h4-6H,1-3H3
- InChIKey: KKPMMZMAKKUHKC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2=C1C=NN2C(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 254.08668395g/mol
- どういたいしつりょう: 254.08668395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 44.1Ų
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28262907-0.05g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28262907-5.0g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28262907-1g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28262907-0.5g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28262907-0.1g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28262907-0.25g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28262907-5g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28262907-1.0g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28262907-2.5g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28262907-10.0g |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate |
2680701-10-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 関連文献
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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4. Book reviews
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate (CAS No. 2680701-10-2)
Tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate, with the chemical formula C12H11F2N2O2, is a significant compound in the realm of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO.2680701-10-2, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both fluoro and tert-butyl substituents makes it a fascinating subject for further investigation, particularly in the development of novel therapeutic agents.
The molecular structure of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate features a central indazole core, which is a heterocyclic aromatic compound known for its biological activity. The indazole ring system is a privileged scaffold in drug design, often found in bioactive molecules targeting various diseases. The introduction of fluorine atoms at the 4 and 6 positions enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. The tert-butyl group at the carboxyl position adds another layer of complexity, contributing to the molecule's overall steric environment. This steric bulk can be strategically employed to modulate interactions with biological targets, making it a valuable tool in rational drug design.
One of the most compelling aspects of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate is its potential as a building block for more complex molecules. Its versatile structure allows for modifications at multiple sites, enabling chemists to explore a wide range of pharmacological profiles. For instance, the carboxyl group can be further functionalized to introduce additional pharmacophores or linkages, expanding its utility in synthetic chemistry.
The synthesis of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate presents both challenges and opportunities. The fluoro-substituted indazole core requires precise synthetic strategies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These methods not only enhance the synthetic pathway but also allow for better control over regioselectivity and stereoselectivity.
The pharmacological potential of this compound has not gone unnoticed by researchers. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors relevant to human health. Preliminary findings suggest that modifications to the indazole core can lead to compounds with enhanced potency and selectivity. This aligns with the broader trend in drug discovery towards more targeted and effective therapies.
The role of computational chemistry in understanding the behavior of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate cannot be overstated. Molecular modeling techniques provide insights into how this compound might interact with biological targets at the atomic level. By predicting binding affinities and identifying key interaction points, researchers can design more effective derivatives with greater confidence. This interdisciplinary approach combines experimental data with theoretical calculations to accelerate the drug discovery process.
In conclusion, tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate (CAS NO.2680701-10-2) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in future drug development efforts.
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